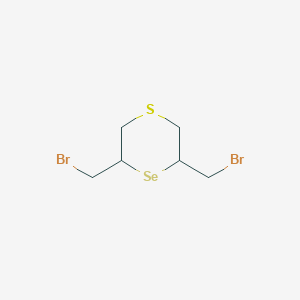
3,5-Bis(bromomethyl)-1,4-thiaselenane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(bromomethyl)-1,4-thiaselenane is a heterocyclic compound containing sulfur and selenium atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(bromomethyl)-1,4-thiaselenane typically involves the reaction of selenium dichloride or selenium dibromide with diallyl ether. The reaction proceeds regio- and stereoselectively, yielding the desired product in good yields. For example, selenium dibromide reacts with diallyl ether to produce this compound as a mixture of cis and trans diastereomers .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(bromomethyl)-1,4-thiaselenane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfur and selenium atoms in the ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the sulfur and selenium atoms.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of this compound, where the bromomethyl groups are replaced by other functional groups.
Oxidation Reactions: The major products include oxidized forms of the compound, such as sulfoxides or selenoxides.
Scientific Research Applications
3,5-Bis(bromomethyl)-1,4-thiaselenane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its potential interactions with biological molecules make it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
The mechanism by which 3,5-Bis(bromomethyl)-1,4-thiaselenane exerts its effects involves the reactivity of its bromomethyl groups and the sulfur and selenium atoms in the ring. These reactive sites allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3,5-Bis(bromomethyl)-1,4-oxaselenane: This compound is similar in structure but contains an oxygen atom instead of sulfur.
3,5-Bis(chloromethyl)-1,4-thiaselenane: This compound has chlorine atoms instead of bromine atoms in the bromomethyl groups.
Uniqueness: 3,5-Bis(bromomethyl)-1,4-thiaselenane is unique due to the presence of both sulfur and selenium atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. The bromomethyl groups also provide versatile sites for further functionalization, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
62757-24-8 |
|---|---|
Molecular Formula |
C6H10Br2SSe |
Molecular Weight |
352.99 g/mol |
IUPAC Name |
3,5-bis(bromomethyl)-1,4-thiaselenane |
InChI |
InChI=1S/C6H10Br2SSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
InChI Key |
NADFJHBYLWGTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C([Se]C(CS1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















